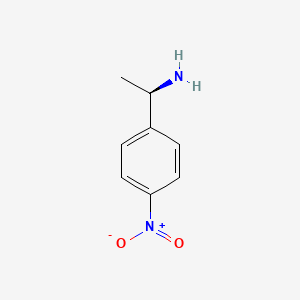

(R)-1-(4-Nitrophenyl)ethanamine

Übersicht

Beschreibung

“®-1-(4-Nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 4-Nitrophenethylamine . This compound is used for laboratory research purposes .

Synthesis Analysis

The synthesis of “®-1-(4-Nitrophenyl)ethanamine” involves the use of sodium bicarbonate in dichloromethane . The reaction is allowed to stir at 25°C for 24 hours . The yield of this reaction is reported to be 94.38% .Molecular Structure Analysis

The molecular weight of “®-1-(4-Nitrophenyl)ethanamine” is 202.64 g/mol . The InChI key for this compound is CZQQGVFHLSBEDV-FYZOBXCZSA-N .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is performed in the presence of reducing agents such as sodium borohydride .Physical And Chemical Properties Analysis

“®-1-(4-Nitrophenyl)ethanamine” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Transfer Hydrogenation

(R)-1-(4-Nitrophenyl)ethanamine has been utilized in the field of catalysis. A study by Kumah et al. (2019) discusses the use of chiral synthons related to this compound in the catalysis of asymmetric transfer hydrogenation (ATH) of ketones. These compounds showed moderate catalytic activities, highlighting their potential in chemical synthesis processes.

Charge Density Analysis in Molecular Structures

The structural aspects of compounds similar to this compound have been explored in research. Hibbs et al. (2003) conducted a study on charge density analysis in 1-(2-hydroxy-5-nitrophenyl)ethanone, a compound related to this compound, using high-resolution X-ray diffraction data (Hibbs, Overgaard, & Piltz, 2003). This research provides insights into the intramolecular and intermolecular bonding features, which are crucial for understanding the properties of such compounds.

Synthesis of Intermediate Chemical Compounds

In pharmaceutical and chemical synthesis, derivatives of this compound serve as key intermediates. Zhou Youjun (2010) reported the synthesis of 2-(Phenylthio)ethanamine, an intermediate of Bcl-2 inhibitor ABT-263, from a compound similar to this compound, indicating its importance in the synthesis of therapeutically relevant compounds (Zhou Youjun, 2010).

Phase Equilibrium and Ternary Phase Diagrams

The study of phase equilibrium and ternary phase diagrams involving compounds related to this compound has been a subject of interest. Li et al. (2019) researched the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, which is relevant to the study of this compound due to its structural similarity (Li et al., 2019). Understanding the solubility and phase behavior of such compounds is critical in various industrial and research applications.

Synthesis and Applications in Biochemical Studies

This compound and its related compounds find application in the synthesis of biochemical agents. For example, Jie et al. (1997) used 1-(2'-Nitrophenyl)ethanediol, a compound structurally related to this compound, to esterify the carboxylic acid function of fatty acids. This process is used to prepare photosensitive fatty acid precursors for biological studies (Jie, Xupei, Sreekumar, & Walker, 1997). Such research underscores the significance of these compounds in advancing biochemical and medicinal chemistry.

Development of Selective Sensors

Compounds related to this compound have been developed as selective sensors. Wanichacheva et al. (2009) synthesized a novel macromolecule for the selective optical detection of mercury ions, utilizing a moiety related to this compound. This sensor demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Wirkmechanismus

Safety and Hazards

The safety information for “®-1-(4-Nitrophenyl)ethanamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361439 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-87-5 | |

| Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

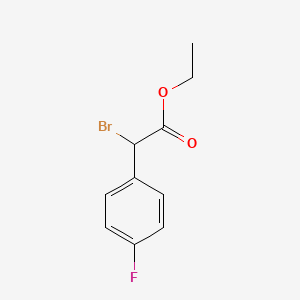

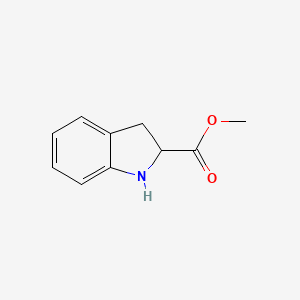

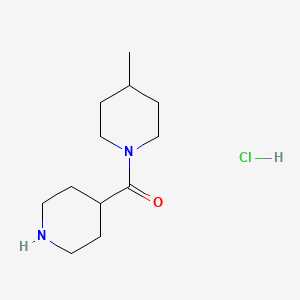

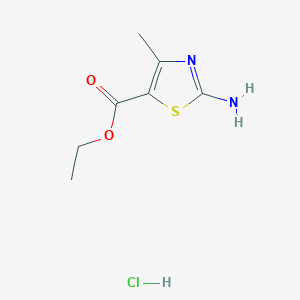

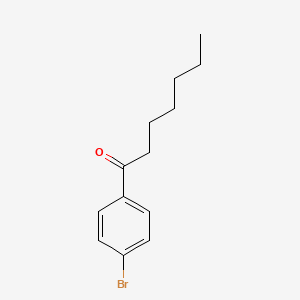

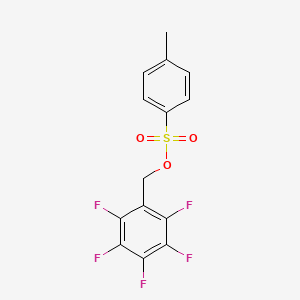

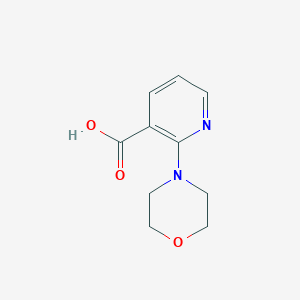

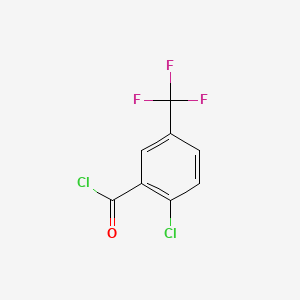

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)

![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)